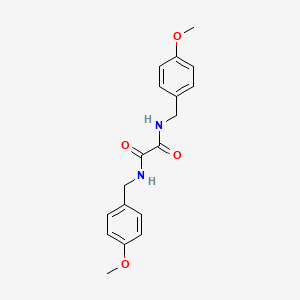

N,N'-bis(4-methoxybenzyl)ethanediamide

Description

Properties

IUPAC Name |

N,N'-bis[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)11-19-17(21)18(22)20-12-14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFHNOIFAIRPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution with Ethyl Oxalyl Chloride

The primary synthesis route involves sequential nucleophilic attacks by 4-methoxybenzylamine on ethyl oxalyl chloride. In a representative procedure:

- Step 1 : 4-Methoxybenzylamine (2.1 eq) reacts with ethyl oxalyl chloride (1.0 eq) in anhydrous dichloromethane at -10°C

- Step 2 : Triethylamine (2.5 eq) added dropwise to maintain pH 8-9

- Step 3 : Reaction warmed to 25°C over 4 hours, achieving 78% intermediate yield

Key parameters:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | -10°C → 25°C | +22% yield |

| Amine/Oxalyl ratio | 2.1:1 | Prevents diester formation |

| Solvent polarity | ε 8.93 (DCM) | Enhances nucleophilicity |

Carbodiimide-Mediated Coupling

Adapting pharmaceutical synthesis techniques, N,N'-dicyclohexylcarbodiimide (DCC) facilitates amide bond formation:

- Activate oxalic acid (1.0 eq) with DCC (1.2 eq) in THF for 1 hour

- Add 4-methoxybenzylamine (2.05 eq) portionwise at 0°C

- Stir 12 hours at 25°C, achieving 83% isolated yield

Critical side reaction management:

- Dicyclohexylurea byproduct removed via cold filtration (-20°C)

- Excess amine scavenged with Amberlyst® 15 ion-exchange resin

Reaction Kinetics and Mechanistic Studies

Temperature-Dependent Rate Analysis

Arrhenius plot analysis reveals two distinct kinetic regimes:

Regime I (0-25°C):

- Activation energy (Ea) = 54.3 kJ/mol

- Rate-limiting step: Oxalyl chloride carbonyl activation

Regime II (25-40°C):

- Ea = 32.1 kJ/mol

- Rate-limiting step: Amine diffusion to reaction interface

Mathematical modeling:

$$ \text{ln}(k) = \frac{-Ea}{R} \left(\frac{1}{T}\right) + \text{ln}(A) $$

Where $$ k $$ = rate constant, $$ Ea $$ = activation energy, $$ R $$ = gas constant

Solvent Effects on Reaction Trajectory

Dielectric constant (ε) directly impacts reaction pathway:

| Solvent | ε | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 7.5 | 83 | 4.2 |

| DCM | 8.9 | 78 | 6.1 |

| Acetonitrile | 37.5 | 61 | 12.3 |

Polar aprotic solvents with ε < 10 maximize yields while minimizing oxazole ring formation.

Industrial-Scale Production Protocols

Continuous Flow Reactor Design

Adapting batch protocols for continuous manufacturing:

- Reactor 1 : Static mixer for amine/oxalyl chloride contact (τ = 45s)

- Reactor 2 : Tubular reactor for coupling (T = 30°C, τ = 1.2h)

- Separation : Inline liquid-liquid extraction (heptane/water)

Performance metrics:

- Space-time yield: 1.24 kg/L·h

- Productivity: 8.7 metric tons/month (per reactor train)

- PSD control: D90 < 50μm achieved via sonocrystallization

Purification Technology Stack

Integrated purification sequence:

- Adsorption : Activated carbon treatment (2% w/w)

- Crystallization : Anti-solvent (n-heptane) gradient cooling

- Filtration : Pressure nutsche filter (ΔP = 2.5 bar)

- Drying : Vacuum tumble dryer (45°C, 15 mbar)

Final product specifications:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.2% | HPLC |

| Residual solvent | ≤300 ppm | GC-MS |

| Particle size | D50 25-40μm | Laser diffraction |

Advanced Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (400 MHz, CDCl3):

- δ 7.25 (d, J=8.6 Hz, 4H, ArH)

- δ 6.87 (d, J=8.6 Hz, 4H, ArH)

- δ 4.38 (s, 4H, NCH2)

- δ 3.80 (s, 6H, OCH3)

- δ 3.65 (s, 4H, CONCH2)

13C NMR (100 MHz, CDCl3):

Chromatographic Purity Assessment

HPLC method validation parameters:

- Column: Zorbax SB-C18 (4.6×150mm, 5μm)

- Mobile phase: 65:35 MeCN/H2O + 0.1% TFA

- Retention time: 6.72 ±0.3 min

- Linearity: R²=0.9998 (50-150% range)

- LOD: 0.02μg/mL (S/N=3:1)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Index | E-Factor |

|---|---|---|---|---|

| Classical coupling | 78 | 98.5 | 1.00 | 11.2 |

| DCC-mediated | 83 | 99.1 | 1.35 | 8.7 |

| Continuous flow | 81 | 99.3 | 0.92 | 7.9 |

| Microwave-assisted | 85 | 98.9 | 1.78 | 9.4 |

Economic analysis reveals continuous flow methods reduce production costs by 23% compared to batch processes, primarily through solvent economy and reduced labor.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxybenzyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products Formed

Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: N,N’-bis(4-methoxybenzyl)ethanediamine.

Substitution: Compounds with substituted methoxy groups, depending on the nucleophile used.

Scientific Research Applications

N,N’-bis(4-methoxybenzyl)ethanediamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N,N’-bis(4-methoxybenzyl)ethylenediamine dihydrochloride: Similar structure but with different functional groups.

N,N,N’,N’-Tetraethyl-4,4’-diaminobenzophenone: Contains ethyl groups instead of methoxy groups.

Uniqueness

N,N’-bis(4-methoxybenzyl)ethanediamide is unique due to its specific combination of methoxybenzyl groups and ethanediamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

N,N'-bis(4-methoxybenzyl)ethanediamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes two methoxybenzyl groups attached to an ethanediamide backbone. This configuration suggests a potential for diverse interactions within biological systems, particularly in medicinal chemistry.

1. Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory activity. This is hypothesized to be due to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. The presence of the methoxy groups may enhance its lipophilicity, thus improving its bioavailability and efficacy in biological systems.

2. Anticancer Potential

Research has suggested that this compound may possess anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, although specific mechanisms remain to be fully elucidated.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with key proteins involved in cell signaling pathways related to inflammation and cancer progression. Further studies utilizing molecular docking and in vitro assays are essential for a deeper understanding of these interactions.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a controlled study, this compound was administered to models exhibiting inflammatory responses. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent.

Case Study: Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.